molecular formula C11H20ClNO3 B13433518 methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride

methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride

Cat. No.: B13433518
M. Wt: 249.73 g/mol
InChI Key: OBUIHNJTMFMKOT-UXQCFNEQSA-N
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Description

Methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride typically involves stereospecific reactions to ensure the correct configuration of the chiral centers. One common method involves the use of stereospecific catalysts and reagents to achieve the desired stereochemistry. The reaction conditions often include controlled temperatures and pH levels to maintain the integrity of the chiral centers.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production under controlled conditions, improving efficiency and yield. The use of flow microreactors also enhances the sustainability of the production process by reducing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,3R)-3-methyl-2-pentanol
  • ®-1,2-dibromobutane
  • (2S,3R)-2,3-dibromo-3-phenylpropanoate

Uniqueness

Methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of both piperidine and oxolane rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H20ClNO3

Molecular Weight

249.73 g/mol

IUPAC Name

methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H19NO3.ClH/c1-14-11(13)9-4-7-15-10(9)8-2-5-12-6-3-8;/h8-10,12H,2-7H2,1H3;1H/t9-,10+;/m1./s1

InChI Key

OBUIHNJTMFMKOT-UXQCFNEQSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCO[C@H]1C2CCNCC2.Cl

Canonical SMILES

COC(=O)C1CCOC1C2CCNCC2.Cl

Origin of Product

United States

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